
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- is an organic compound with a complex structure that includes a cyclohexenone ring, bromine, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced technologies such as automated synthesis and real-time monitoring can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methylamino groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one, 3,5-dimethyl-: This compound has a similar cyclohexenone structure but lacks the bromine and methylamino groups.
5,5-Dimethyl-3-(methylamino)-2-cyclohexen-1-one: Similar in structure but without the bromine atom.
Uniqueness
The presence of both bromine and methylamino groups in 2-Cyclohexen-1-one, 2-bromo-5,5-dimethyl-3-(methylamino)- makes it unique compared to its analogs
Propriétés
Numéro CAS |
401511-96-4 |
|---|---|
Formule moléculaire |
C9H14BrNO |
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
2-bromo-5,5-dimethyl-3-(methylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14BrNO/c1-9(2)4-6(11-3)8(10)7(12)5-9/h11H,4-5H2,1-3H3 |
Clé InChI |
JJKXHMLCHCJPHR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=C(C(=O)C1)Br)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


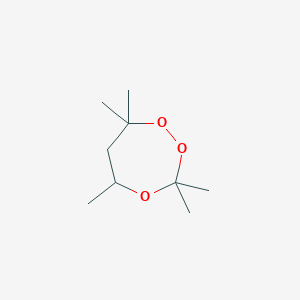
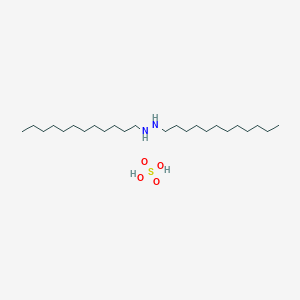

![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
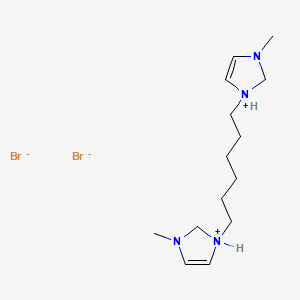
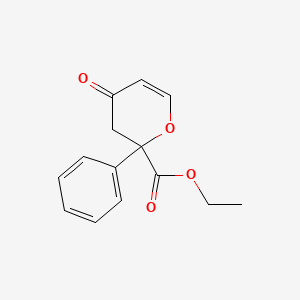
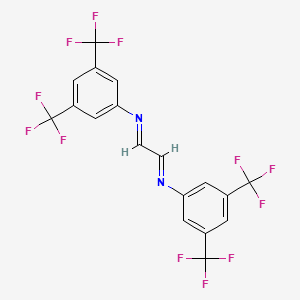

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
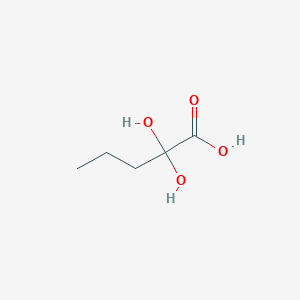
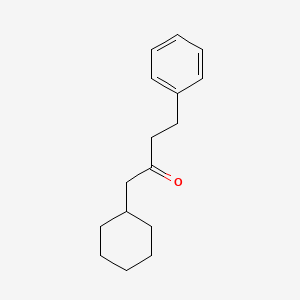
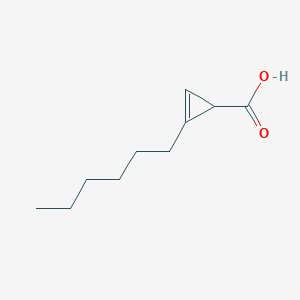
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)
![9H-Pyrido[4,3-b]indole](/img/structure/B14258550.png)
